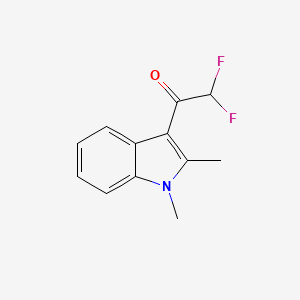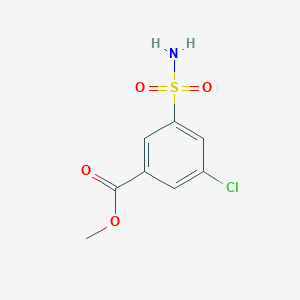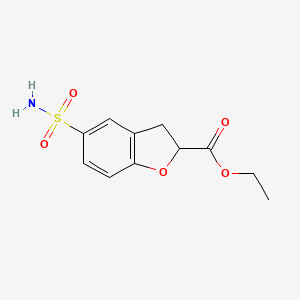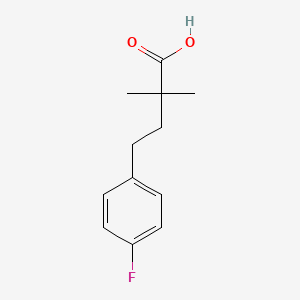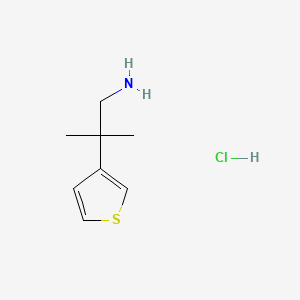![molecular formula C11H17NO3 B13519911 2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid: is a chemical compound with the following properties:
Chemical Formula: C₁₁H₁₇NO₃
Molecular Weight: 211.26 g/mol
CAS Number: 1218480-01-3
IUPAC Name: this compound
Other Names: Glycine, N-(bicyclo[2.2.1]hept-2-ylcarbonyl)-N-methyl
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis by introducing the appropriate functional groups onto the bicyclo[2.2.1]heptane scaffold.
Industrial Production Methods: Industrial-scale production methods for this compound are not well-established due to its limited applications and specialized nature.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially forming carboxylic acid derivatives.
Reduction: Can be reduced to corresponding alcohols or other reduced forms.
Substitution: May participate in substitution reactions at the carbonyl or amide group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
This compound finds limited applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: No significant medical applications reported.
Industry: Not widely used in industry due to its specialized nature.
Mécanisme D'action
The exact mechanism of action remains unclear, as research on this compound is limited. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other bicyclo[2.2.1]heptane derivatives, such as (CAS Number: 1007-01-8) and (CAS Number: 35520-81-1), share structural similarities.
Uniqueness: The N-methylformamido group distinguishes this compound from its counterparts.
Remember that research on this compound is ongoing, and its full potential remains to be explored
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-[bicyclo[2.2.1]heptane-2-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C11H17NO3/c1-12(6-10(13)14)11(15)9-5-7-2-3-8(9)4-7/h7-9H,2-6H2,1H3,(H,13,14) |
Clé InChI |
HOVDDVRCBKDTEA-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C(=O)C1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


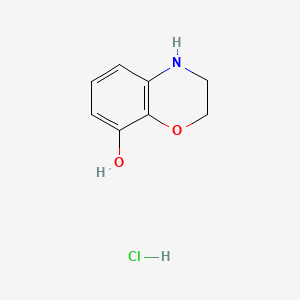
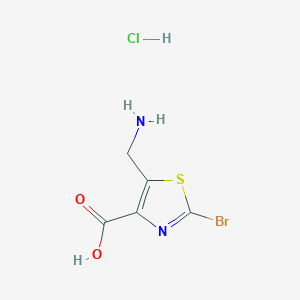
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
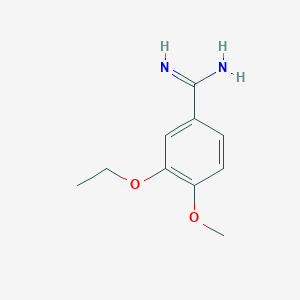
![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
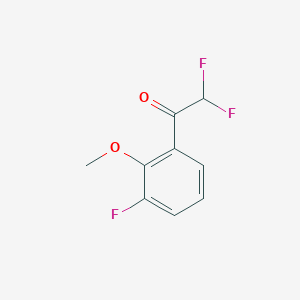
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
